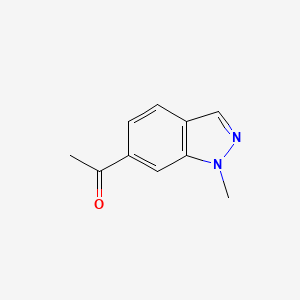

1-(1-Methyl-1H-indazol-6-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(1-methylindazol-6-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7(13)8-3-4-9-6-11-12(2)10(9)5-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWEFAZURHNZEOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C=NN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657114 | |

| Record name | 1-(1-Methyl-1H-indazol-6-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159511-25-7 | |

| Record name | 1-(1-Methyl-1H-indazol-6-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Intermediate: A Technical Guide to 1-(1-Methyl-1H-indazol-6-yl)ethanone for Advanced Drug Discovery

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 1-(1-Methyl-1H-indazol-6-yl)ethanone, a pivotal heterocyclic building block in modern medicinal chemistry. The indazole scaffold is a well-established "privileged structure" due to its prevalence in numerous biologically active compounds, particularly in oncology.[1][2] This document will dissect the synthesis, physicochemical properties, and strategic applications of this compound, with a particular focus on its role as a key intermediate in the development of targeted therapeutics such as kinase inhibitors. Detailed experimental protocols for its synthesis, characterization, and biological evaluation are provided to empower researchers in their drug discovery endeavors.

Introduction: The Significance of the Indazole Core

Nitrogen-containing heterocycles are fundamental components of a vast array of natural products and synthetic pharmaceuticals.[3] Among these, the indazole moiety, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, has garnered significant attention for its versatile biological activities.[1][4] Indazole derivatives have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and potent antitumor properties.[3][4] The therapeutic success of indazole-containing drugs, such as the kinase inhibitors Axitinib and Pazopanib, underscores the importance of this scaffold in contemporary drug design.[5]

This compound serves as a crucial starting material for the synthesis of a diverse range of substituted indazoles. The presence of the acetyl group at the 6-position provides a versatile chemical handle for further molecular elaboration, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The methylation at the N-1 position is a common feature in many indazole-based drugs, often influencing the compound's pharmacokinetic and pharmacodynamic properties.[6]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and downstream applications.

| Property | Value | Source |

| CAS Number | 1159511-25-7 | N/A |

| Molecular Formula | C₁₀H₁₀N₂O | N/A |

| Molecular Weight | 174.20 g/mol | N/A |

| Appearance | Off-white to pale yellow solid | Inferred |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. | Inferred |

Spectroscopic Characterization

The structural integrity and purity of this compound must be rigorously confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indazole ring, the N-methyl group, and the acetyl methyl group. The carbon NMR will display distinct resonances for each carbon atom in the molecule.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

-

Infrared (IR) Spectroscopy : IR spectroscopy is useful for identifying the key functional groups, particularly the carbonyl (C=O) stretch of the ketone.

Synthesis of this compound: A Plausible Pathway

While a specific, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in peer-reviewed literature, a plausible and robust synthetic route can be designed based on established methods for indazole synthesis and patent literature.[7][8] The following protocol is a logical construction based on these sources.

Proposed Synthetic Scheme

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Diazotization of 4-Amino-3-methylacetophenone

-

To a stirred solution of 4-amino-3-methylacetophenone (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5°C, add a solution of sodium nitrite (1.05 equivalents) in water dropwise, maintaining the temperature below 5°C.

-

Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.

Step 2: Intramolecular Cyclization to form 1-(1H-Indazol-6-yl)ethanone

-

Slowly add a solution of a reducing agent, such as sodium sulfite or stannous chloride, to the diazonium salt solution while maintaining a low temperature.

-

Alternatively, the cyclization can be achieved by carefully heating the acidic solution, though this may lead to lower yields and more side products.

-

After the reaction is complete (monitored by TLC), neutralize the mixture with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-(1H-indazol-6-yl)ethanone.

Step 3: N-Methylation to Yield this compound

-

To a solution of 1-(1H-indazol-6-yl)ethanone (1 equivalent) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 equivalents) and methyl iodide (1.2 equivalents).

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford this compound.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary application of this compound in drug discovery is as a versatile intermediate for the synthesis of potent and selective kinase inhibitors.[5][9] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5]

General Strategy for Kinase Inhibitor Synthesis

Caption: General workflow for the synthesis of kinase inhibitors from this compound.

The acetyl group of this compound can readily undergo condensation reactions with various aldehydes to form chalcone-like intermediates. These intermediates can then be cyclized with different dinucleophiles to generate a diverse library of heterocyclic compounds, such as indazolyl-pyrimidines, which are known to be potent kinase inhibitors.[1]

Biological Evaluation: Assessing Anticancer Activity

The synthesized derivatives of this compound must be evaluated for their biological activity. For potential anticancer agents, a standard initial screening is the MTT assay to determine their cytotoxic effects on various cancer cell lines.[3][10]

Protocol: MTT Cell Viability Assay

This protocol outlines the steps to assess the in vitro anticancer activity of newly synthesized indazole derivatives.

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).[1][11]

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).

-

96-well plates.

-

Test compounds (dissolved in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[10]

-

Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the wells, including a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[10]

-

Solubilization: Remove the medium and add a solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

This compound is a strategically important molecule in the field of medicinal chemistry. Its versatile chemical nature and the established biological significance of the indazole scaffold make it a valuable starting point for the synthesis of novel therapeutic agents, particularly in the realm of oncology. The synthetic and analytical protocols provided in this guide are intended to facilitate the work of researchers dedicated to the discovery and development of next-generation targeted therapies.

References

-

Al-Ostath, A., et al. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules, 28(14), 5484. [Link]

-

Chen, Y., et al. (2023). Design, Synthesis, and Cytotoxic Activities of Indole and Indazole-Based Stilbenes. Chemistry & Biodiversity, 20(4), e202300368. [Link]

-

Cui, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. [Link]

-

El-Sayed, N. N. E., et al. (2023). In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. Molecules, 28(13), 5109. [Link]

-

Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

-

Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry, 12(6), 956-969. [Link]

-

Li, J., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115599. [Link]

-

Anderson, P. N., & Sharp, J. T. (2012). One-pot Synthesis of 1-Alkyl-1H-indazoles from 1,1-Dialkylhydrazones via Aryne Annulation. Organic & Biomolecular Chemistry, 10(42), 8453-8459. [Link]

-

PrepChem. (n.d.). Synthesis of 1-(1-Methyl-1H-indazol-3-yl)ethanone. [Link]

-

Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry, 12(6), 956-969. [Link]

-

Pinto, A., et al. (2022). Synthesis and biological evaluation of new indazole derivatives. Molecules, 27(15), 4995. [Link]

- Reddy, T. J., et al. (2011). Method of synthesizing 1H-indazole compounds.

- CN110452177A. (2019). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

Chen, B., et al. (2024). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters, 15(1), 123-128. [Link]

- EP3448849B1. (2020). Synthesis of indazoles.

- US20040248960A1. (2004). Process for preparing 1-methylindazole-3-carboxylic acid.

-

Sławiński, J., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 1342-1373. [Link]

-

Kour, J., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(48), 30249-30272. [Link]

-

Kour, J., et al. (2021). Indazole derivatives as inhibitors of FGFR1. ResearchGate. [Link]

-

Abdelahi, M. M. M., et al. (2017). 1-(6-Nitro-1H-indazol-1-yl)ethanone. IUCrData, 2(6), x170831. [Link]

-

Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(10), 4639-4649. [Link]

-

Li, S., et al. (2023). Design of indazole derivatives 32-33 as TTK inhibitors. ResearchGate. [Link]

-

Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(10), 4639-4649. [Link]

Sources

- 1. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]

- 8. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

Unambiguous Structure Elucidation of 1-(1-Methyl-1H-indazol-6-yl)ethanone: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive framework for the complete structure elucidation of 1-(1-methyl-1H-indazol-6-yl)ethanone, a representative N-heterocyclic compound. We will move beyond a simple recitation of techniques to explore the underlying scientific rationale for experimental design, data interpretation, and the synergistic interplay of various analytical methods. This guide is structured to empower researchers to not only confirm the identity of the target molecule but also to build a self-validating system of evidence for its unequivocal structural assignment.

The Indazole Isomer Challenge: Why Rigorous Elucidation is Critical

The indazole ring system can exist in two primary tautomeric forms, 1H- and 2H-indazole. Alkylation or acylation reactions can lead to the formation of either N-1 or N-2 substituted isomers, with the N-1 isomer generally being the thermodynamically more stable product.[1] However, reaction kinetics and conditions can favor the formation of the N-2 isomer, and in many cases, a mixture of both may be produced.[1] As these isomers possess distinct electronic and steric properties, they will exhibit different biological activities and metabolic profiles. Therefore, a definitive confirmation of the methyl group's position on the indazole nitrogen is paramount.

A Multi-Pronged Analytical Strategy

A robust structure elucidation workflow relies on the convergence of data from multiple, independent analytical techniques. For this compound, our strategy will integrate Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Differentiation

NMR spectroscopy is arguably the most powerful tool for distinguishing between N-1 and N-2 substituted indazoles.[1] Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom, allowing for the definitive assignment of the methyl group's position.

¹H NMR Spectroscopy: Probing the Proton Environment

The chemical shifts of the indazole ring protons are highly sensitive to the position of the N-substituent. In general, the H-3 proton of a 2H-indazole is more deshielded and appears at a higher chemical shift compared to the H-3 proton of a 1H-indazole.[2]

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-3 | ~8.0 | s | - | Singlet, characteristic of the H-3 proton in 1H-indazoles. |

| H-7 | ~7.8 | d | ~8.5 | Doublet, ortho-coupling to H-5. |

| H-5 | ~7.6 | dd | ~8.5, ~1.5 | Doublet of doublets, ortho-coupling to H-7 and meta-coupling to H-4. |

| H-4 | ~7.3 | d | ~1.5 | Doublet, meta-coupling to H-5. |

| N-CH₃ | ~4.1 | s | - | Singlet, characteristic of the N-methyl group. |

| COCH₃ | ~2.7 | s | - | Singlet, characteristic of the acetyl methyl group. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the synthesized this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

-

Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift axis using the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

Integrate all peaks.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the proton signals.

-

¹³C NMR Spectroscopy: A Deeper Look at the Carbon Skeleton

¹³C NMR spectroscopy provides complementary information to ¹H NMR and is particularly useful for confirming the substitution pattern on the indazole ring. The chemical shifts of the carbon atoms, especially C-3 and C-7a, are diagnostic for distinguishing between N-1 and N-2 isomers.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C=O | ~198 | Carbonyl carbon of the acetyl group. |

| C-7a | ~140 | Bridgehead carbon, influenced by the N-1 methyl group. |

| C-3a | ~138 | Bridgehead carbon. |

| C-6 | ~135 | Aromatic carbon bearing the acetyl group. |

| C-3 | ~133 | Characteristic chemical shift for C-3 in 1H-indazoles.[3] |

| C-5 | ~125 | Aromatic carbon. |

| C-4 | ~122 | Aromatic carbon. |

| C-7 | ~110 | Aromatic carbon. |

| N-CH₃ | ~36 | N-methyl carbon. |

| COCH₃ | ~27 | Acetyl methyl carbon. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Acquire the ¹³C NMR spectrum on the same spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Proton-decoupled experiment.

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase correct the spectrum.

-

Calibrate the chemical shift axis using the CDCl₃ solvent peak (δ 77.16 ppm).

-

Assign the carbon signals based on their chemical shifts and comparison with predicted values.

-

2D NMR Techniques for Unambiguous Assignments

For complex molecules or in cases of signal overlap, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.

-

COSY: Establishes correlations between coupled protons, confirming the connectivity of the aromatic protons in the indazole ring.

-

HSQC: Correlates each proton with its directly attached carbon, allowing for the unambiguous assignment of both ¹H and ¹³C signals.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is essential for determining the molecular weight of the compound and providing evidence for its elemental composition through high-resolution mass spectrometry (HRMS). The fragmentation pattern can also offer clues about the molecule's structure.

Expected MS Data for this compound:

-

Molecular Formula: C₁₀H₁₀N₂O

-

Exact Mass: 174.0793

-

Molecular Ion (M⁺): m/z = 174

-

High-Resolution Mass Spectrometry (HRMS): The measured mass should be within 5 ppm of the calculated exact mass.

-

Key Fragmentation: Loss of a methyl radical (•CH₃) from the acetyl group to give a fragment at m/z = 159, and loss of the entire acetyl group (•COCH₃) to give a fragment at m/z = 131.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI) and a high-resolution mass analyzer (e.g., Time-of-Flight - TOF or Orbitrap).

-

Acquisition Parameters (ESI-MS):

-

Ionization Mode: Positive ion mode to observe the protonated molecule [M+H]⁺ at m/z = 175.0871.

-

Mass Range: Scan a range that includes the expected molecular ion, for example, m/z 50-500.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Compare the measured mass from HRMS with the calculated exact mass to confirm the elemental composition.

-

Analyze the fragmentation pattern to support the proposed structure.

-

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of key functional groups in a molecule. For this compound, the most informative signals will be the carbonyl stretch of the ketone and the aromatic C-H and C=C stretching vibrations.

Table 3: Expected IR Absorption Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch (CH₃) | 3000-2850 | Medium-Weak |

| Carbonyl (C=O) Stretch | ~1680 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Single-Crystal X-ray Crystallography: The Definitive Structure Determination

While spectroscopic methods provide powerful evidence for the structure of a molecule, single-crystal X-ray crystallography is the gold standard for unambiguous three-dimensional structure determination. This technique provides precise information about bond lengths, bond angles, and the connectivity of all atoms in the crystal lattice.

Experimental Protocol: X-ray Crystallography

-

Crystallization: Grow high-quality single crystals of this compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

-

Data Collection: Mount a suitable single crystal on a goniometer and collect X-ray diffraction data using a diffractometer equipped with a monochromatic X-ray source.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct or Patterson methods to obtain an initial electron density map. Refine the structural model to obtain the final, high-resolution 3D structure.

The successful determination of the crystal structure of a related compound, 1-(6-nitro-1H-indazol-1-yl)ethanone, demonstrates the feasibility of this technique for this class of molecules.[1]

Conclusion: A Self-Validating Approach to Structure Elucidation

The structure elucidation of this compound, and indeed any novel compound, should not be viewed as a linear process but rather as the construction of a self-validating body of evidence. The convergence of data from NMR, MS, and IR spectroscopy should provide a highly confident structural assignment. When available, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation. By following the principles and protocols outlined in this guide, researchers can ensure the scientific integrity of their work and build a solid foundation for subsequent drug discovery and development efforts.

References

- A Spectroscopic Guide to Differentiating 1H- and 2H-Indazole Isomers - Benchchem.

- Advanced NMR techniques for structural characterization of heterocyclic structures.

-

Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Available at: [Link]

-

Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC - NIH. Available at: [Link]

-

CHEM30210 - University College Dublin. Available at: [Link]

-

Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives - MDPI. Available at: [Link]

-

Surface Enhanced Raman Spectroscopic Studies of 1H-indazole on Silver Sols - PubMed. Available at: [Link]

-

Synthesis of 1-(1-Methyl-1H-indazol-3-yl)ethanone - PrepChem.com. Available at: [Link]

-

1-(1H-indazol-6-yl)ethan-1-one | C9H8N2O | CID 44119223 - PubChem. Available at: [Link]

-

Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - The Royal Society of Chemistry. Available at: [Link]

-

One-pot Synthesis of 1-Alkyl-1H-indazoles from 1,1-Dialkylhydrazones via Aryne Annulation Supporting Information - The Royal Society of Chemistry. Available at: [Link]

-

Indazole - Wikipedia. Available at: [Link]

-

Wiley-VCH 2007 - Supporting Information. Available at: [Link]

-

Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study - Journal of Medicinal and Chemical Sciences. Available at: [Link]

Sources

Introduction to methyl-indazole derivatives in research

An In-Depth Technical Guide to Methyl-Indazole Derivatives in Research

Authored by Gemini, Senior Application Scientist

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities. This guide provides an in-depth exploration of methyl-indazole derivatives, a critical subclass that offers nuanced advantages in drug design. We will dissect the fundamental chemistry, strategic synthesis, and rigorous characterization of these compounds. By delving into their applications as kinase inhibitors, neuroprotective agents, and more, we will illuminate the structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols but the underlying scientific rationale to empower innovative research and development.

The Methyl-Indazole Core: A Privileged Scaffold in Drug Discovery

Indazoles, or benzopyrazoles, are bicyclic aromatic heterocyles consisting of a benzene ring fused to a pyrazole ring.[1][2] Their significance in medicinal chemistry is immense, with numerous indazole-containing drugs approved for therapeutic use, including the anti-cancer agent Axitinib and the antiemetic Granisetron.[1][3][4] The introduction of a methyl group to this scaffold is not a trivial modification; it serves as a critical tool for medicinal chemists to fine-tune a compound's physicochemical properties.

1.1. Tautomerism and Bioisosteric Principles

Indazole exists in three tautomeric forms: 1H, 2H, and 3H, with the 1H-indazole being the most stable and common form.[1][2] This structural feature is vital for its function as a bioisostere—a chemical substituent that can replace another group without significantly altering the molecule's biological activity.

-

Bioisostere for Phenol and Indole: The indazole ring, particularly the NH group, is an excellent bioisostere for phenol and indole.[5] Unlike phenols, which are susceptible to rapid phase I and II metabolism (e.g., glucuronidation), the indazole ring is generally more metabolically stable and lipophilic.[5][6] This replacement can dramatically improve a drug candidate's pharmacokinetic profile.[5][6] The additional nitrogen atom also acts as a hydrogen bond acceptor, potentially enhancing binding affinity to target proteins.[5]

-

Role in Scaffold Hopping and FBDD: The indazole core is frequently employed in scaffold hopping to generate novel intellectual property and in fragment-based drug discovery (FBDD) to build potent inhibitors from small, weakly binding fragments.[5]

The methyl group further modulates these properties by influencing lipophilicity, steric hindrance, and metabolic stability, providing a key point of diversification in lead optimization.

Strategic Synthesis of Methyl-Indazole Derivatives

The synthesis of methyl-indazoles can be achieved through various classical and modern organic chemistry methods. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

2.1. Common Synthetic Pathways

-

From Substituted Acetophenones: A widely used method involves the reaction of an appropriately substituted ortho-fluoro or ortho-alkoxy acetophenone with hydrazine hydrate.[1][7] The cyclization is often promoted by reagents like iodine in DMSO, which offers high efficiency and mild reaction conditions.[1]

-

From Toluidines: Diazotization of o-toluidine followed by ring closure is a classic route to the parent 1H-indazole.[2] Modifications of this method allow for the synthesis of various derivatives.

-

Cycloaddition Reactions: Modern approaches include [3+2] cycloaddition reactions between arynes and diazo compounds, offering a valuable route to N-substituted and 3-substituted indazoles.[1][8]

2.2. Experimental Protocol: Synthesis of 4,6-difluoro-3-methyl-1H-indazole

This protocol is based on the reaction of a substituted acetophenone with hydrazine, a common and effective method.[7]

Rationale: This method is chosen for its high yield and directness. The use of hydrazine hydrate provides the necessary N-N unit for the pyrazole ring formation, while the acidic conditions facilitate the cyclization and dehydration steps.

Methodology:

-

Reaction Setup: To a solution of 2',4',6'-trifluoroacetophenone (1.0 eq) in a suitable solvent like ethanol, add hydrazine hydrate (2.0-3.0 eq).

-

Reflux: Heat the reaction mixture to reflux (approximately 78-85°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Causality Insight: Refluxing provides the necessary activation energy for the initial condensation between the ketone and hydrazine to form a hydrazone intermediate, followed by intramolecular nucleophilic aromatic substitution and cyclization.

-

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure.

-

Extraction: Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate) three times. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the pure 4,6-difluoro-3-methyl-1H-indazole.[7]

Caption: Generalized workflow for the synthesis of a methyl-indazole derivative.

Rigorous Spectroscopic Characterization

Unambiguous structural elucidation is critical. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for characterizing newly synthesized methyl-indazole derivatives.[9]

3.1. NMR Spectroscopy (¹H and ¹³C)

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: Reveals the number of different types of protons, their electronic environment, and their proximity to other protons. The methyl group typically appears as a singlet in the 2.4-2.6 ppm range. Protons on the aromatic ring will show characteristic chemical shifts and coupling constants that confirm the substitution pattern.

-

¹³C NMR: Shows the number of different types of carbon atoms. The methyl carbon signal is typically found around 10-15 ppm.

3.2. Mass Spectrometry (MS)

MS provides the molecular weight of the compound and information about its elemental composition through high-resolution mass spectrometry (HRMS).[10] This technique confirms that the desired product has been formed with the correct molecular formula.

3.3. Experimental Protocol: NMR and MS Analysis

Rationale: This protocol ensures the acquisition of high-quality data for unambiguous structure confirmation. The choice of deuterated solvent is critical for sample solubility and to avoid interfering signals in the ¹H NMR spectrum.

Methodology:

-

NMR Sample Preparation:

-

Weigh 5-10 mg of the purified methyl-indazole derivative.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[9]

-

Causality Insight: DMSO-d₆ is often used for indazoles due to its excellent solvating power for polar heterocyclic compounds. The residual solvent peak can be used for chemical shift calibration.

-

Ensure the sample is fully dissolved; gentle sonication can be applied.[9]

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 16-64) should be averaged to achieve a good signal-to-noise ratio.[9]

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024-4096) is required due to the low natural abundance of the ¹³C isotope.[9]

-

-

MS Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.[9]

-

-

MS Data Acquisition:

-

Infuse the sample into the mass spectrometer (e.g., using an ESI-TOF source) to obtain the high-resolution mass spectrum and confirm the [M+H]⁺ ion.

-

Caption: Workflow for the spectroscopic characterization of methyl-indazole derivatives.

Table 1: Representative ¹H NMR Data for a Hypothetical 3-Methyl-1H-indazole Derivative

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Shift |

| H-N1 | 12.0 - 13.0 | br s | - | Acidic proton, often broad and downfield. |

| H-C7 | 7.8 - 8.0 | d | ~8.0 | Deshielded by adjacent ring nitrogen. |

| H-C4 | 7.5 - 7.7 | d | ~8.4 | Typical aromatic proton in this region. |

| H-C5, H-C6 | 7.1 - 7.4 | m | - | Overlapping signals in the aromatic region. |

| H-CH ₃ | 2.5 - 2.6 | s | - | Characteristic singlet for the methyl group at C3. |

Applications in Drug Discovery and Chemical Biology

Methyl-indazole derivatives have demonstrated a wide spectrum of biological activities, making them valuable scaffolds for targeting complex diseases.[1][11]

4.1. Oncology: Potent Kinase Inhibitors

The most prominent application of methyl-indazoles is in oncology, where they serve as scaffolds for potent protein kinase inhibitors.[3][12] The indazole ring is adept at forming crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a key interaction for potent inhibition.[5]

-

Key Kinase Targets: Derivatives have shown activity against a range of kinases critical to cancer progression, including VEGFRs, PLK4, Akt (Protein Kinase B), and BRD4.[4][13]

-

Mechanism of Action: By blocking the ATP-binding site, these inhibitors prevent the phosphorylation of downstream substrates, thereby disrupting signaling pathways that control cell proliferation, survival, and angiogenesis.[13] For example, compound 2f , an indazole derivative, was found to induce apoptosis in breast cancer cells by upregulating cleaved caspase-3 and Bax, while downregulating Bcl-2.[4][14]

Caption: Simplified VEGFR signaling pathway inhibited by a methyl-indazole derivative.

Table 2: Antiproliferative Activity of Selected Indazole Derivatives in Cancer Cell Lines

| Compound | Cancer Cell Line | Target/Mechanism | IC₅₀ (µM) | Reference |

| Compound 2f | 4T1 (Breast) | Apoptosis Induction | 0.23 | [4][14] |

| Compound 2f | HepG2 (Liver) | Apoptosis Induction | 0.80 | [4][14] |

| Compound 2f | MCF-7 (Breast) | Apoptosis Induction | 0.34 | [4][14] |

| Derivative 51j | (Not specified) | Kinase Inhibitor | 0.018 | [3] |

| Compound 6o | K562 (Leukemia) | p53/MDM2 Pathway | 5.15 | [15] |

4.2. Other Therapeutic Areas

-

Neuroprotection: Indazole derivatives have been developed as selective monoamine oxidase B (MAO-B) inhibitors for neurodegenerative diseases.[1][11] One potent compound demonstrated an IC₅₀ value of 52 nM for human MAO-B.[1][11] They also serve as neuroprotective NMDA receptor antagonists.[6]

-

Antibacterial Agents: Certain 3-methyl-1H-indazole derivatives have shown potent activity against bacteria such as Bacillus subtilis and E. coli.[1]

-

Cardiovascular Disease: Structure-activity relationship (SAR) studies have shown that substituting a methyl group at the C7 position of the indazole nucleus can result in compounds with significant cardiovascular activity.[16]

Structure-Activity Relationship (SAR) and Rational Design

Understanding the SAR is fundamental to optimizing methyl-indazole derivatives for higher potency and selectivity.[17]

-

Position of Methyl Group: The position of the methyl group on the indazole ring can significantly impact activity. For example, in a series of GSK-3β inhibitors, adding a methyl group to the indazole phenyl ring led to a remarkable increase in activity compared to the unsubstituted analog.[3]

-

Substituents on the Phenyl Ring: The nature and position of other substituents are critical. In one study of HIF-1 inhibitors, activating groups like methyl or methoxy at the para position of a benzyl substituent improved inhibitory activity.[18] Conversely, for a series of kinase inhibitors, 2,3-difluorophenyl substitution was optimal, while 2-methyl or 4-methoxy phenyl derivatives showed poor activity.[3]

-

Amide Linker Regiochemistry: In a series of CRAC channel blockers, the orientation of an amide linker was found to be critical. An indazole-3-carboxamide (-CO-NH-Ar) was highly active, while its reverse isomer (-NH-CO-Ar) was inactive, a finding that is unprecedented for this class of inhibitors.[19]

Caption: Key structural elements influencing the SAR of methyl-indazole derivatives.

Conclusion and Future Perspectives

Methyl-indazole derivatives represent a versatile and highly valuable class of compounds in drug discovery. Their role as metabolically stable bioisosteres, coupled with their proven efficacy as kinase inhibitors and other therapeutic agents, ensures their continued relevance.

Future research will likely focus on several key areas:

-

Expanding Structural Diversity: Utilizing advanced synthetic methods like flow synthesis to create novel libraries for high-throughput screening.[1]

-

Multifunctional Agents: Developing single molecules that can modulate multiple targets to address complex diseases and combat drug resistance.[1]

The integration of these advanced technologies with the robust and adaptable methyl-indazole scaffold promises to accelerate the discovery of next-generation therapeutics.

References

- Shaikh, A. et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances.

-

Laggner, C. et al. (2023). Indazole as a Phenol Bioisostere: Structure-Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

-

Rullo, M. et al. (2021). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. Institute of Crystallography - IC - CNR. Available at: [Link]

- Knowledge. (2024). How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?.

- PharmaBlock. Indazoles in Drug Discovery.

- Marfat, A. (2002). U.S. Patent 6,391,872B1 - Indazole bioisostere replacement of catechol in therapeutically active compounds. Google Patents.

-

Ma, W-P. et al. (2017). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances. Available at: [Link]

-

Wang, Z. et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]

-

Kumar, A. et al. (2020). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (2023). Structures of kinase inhibitors containing an indazole moiety. Available at: [Link]

-

Chikhale, R. et al. (2021). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Cardiovascular & Hematological Agents in Medicinal Chemistry. Available at: [Link]

-

Li, S. et al. (2018). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

ResearchGate. (2024). 2‐(1‐Methyl‐1H‐indazol‐5‐yl)‐N‐arylisonicotinamide Analogs: Synthesis, Anticancer Screening, SAR and ADMET Studies. Available at: [Link]

- Wang, Z. et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.

-

Pérez Medina, C. et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry. Available at: [Link]

-

Wang, C. et al. (2023). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. International Journal of Molecular Sciences. Available at: [Link]

-

ResearchGate. (2023). Structures and activities of indazole derivatives 9 u–z. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of indazoles. Available at: [Link]

-

Gaba, M. & Mohan, C. (2016). Recent Advances in the Development of Indazole‐based Anticancer Agents. Archiv der Pharmazie. Available at: [Link]

-

Al-Ostoot, F. H. et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

-

Volynets, G. et al. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Current Enzyme Inhibition. Available at: [Link]

-

Al-Warhi, T. et al. (2023). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Pharmaceuticals. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Indazole Derivatives in Modern Drug Discovery. Available at: [Link]

-

Alkorta, I. et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

-

Kaur, H. et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents. Available at: [Link]

-

Alkorta, I. et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

-

Reddy, C. S. et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances. Available at: [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. Indazole as a Phenol Bioisostere: Structure-Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Indazole synthesis [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis molecular docking and DFT studies on novel indazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02151G [pubs.rsc.org]

- 11. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors - Institute of Crystallography - CNR [ic.cnr.it]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

The Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold, a bicyclic heterocycle composed of fused benzene and pyrazole rings, has emerged as a cornerstone in medicinal chemistry, earning the designation of a "privileged scaffold".[1] Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, allow it to form critical interactions with a multitude of biological targets.[2] This guide provides a comprehensive analysis of the biological significance of the indazole core, delving into its prevalence in FDA-approved therapeutics, its diverse pharmacological applications, and the underlying mechanisms of action. We will explore its critical role in oncology, particularly in kinase inhibition, as well as its established anti-inflammatory properties and emerging applications in other therapeutic areas. Supported by detailed protocols, mechanistic diagrams, and structure-activity relationship (SAR) insights, this document serves as a technical resource for professionals engaged in the discovery and development of novel indazole-based therapeutics.

The Indazole Scaffold: Structure, Properties, and Significance

Chemical Structure and Physicochemical Properties

Indazole is a nitrogen-containing heterocyclic compound featuring a bicyclic structure where a pyrazole ring is fused to a benzene ring.[3] This arrangement results in two common tautomeric forms: the thermodynamically more stable 1H-indazole and the 2H-indazole.[3][4] This structural duality is a key feature leveraged in drug design.

The scaffold's significance in medicinal chemistry stems from several core properties:

-

Bioisosterism: The indazole nucleus can serve as a bioisostere for other aromatic systems like indole or phenol, offering a way to modulate physicochemical properties such as lipophilicity and metabolic stability while retaining key binding interactions.[2]

-

Hydrogen Bonding: The presence of a proton-donating NH group and a proton-accepting sp2 nitrogen atom allows indazoles to engage in crucial hydrogen bond interactions within protein binding sites, often mimicking the interactions of the adenine hinge-binding region of ATP in kinases.[1][2]

-

Synthetic Tractability: A wide array of synthetic methodologies have been developed for the construction and functionalization of the indazole core, allowing for systematic exploration of the chemical space around the scaffold.[3][5][6]

These properties make the indazole ring a "privileged" structure, meaning it is a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby appearing in a disproportionately high number of active pharmaceutical ingredients (APIs).[1]

Natural Occurrence and Rise in Synthetic Chemistry

While indazole derivatives are rare in nature, a few alkaloids such as nigellicine and nigellidine have been isolated from plants like Nigella sativa.[4] However, the true value of the scaffold has been realized through synthetic chemistry. Its incorporation into a vast number of synthetic compounds has unlocked a wide spectrum of pharmacological activities, establishing it as a premier scaffold in modern drug discovery.[3][4]

Clinical Validation: Indazole-Containing Approved Drugs

The therapeutic relevance of the indazole scaffold is firmly established by its presence in several FDA-approved drugs across different therapeutic categories. These successes validate the scaffold's favorable drug-like properties and its ability to be tailored for high-potency, selective agents.

| Drug Name | Tautomer | Therapeutic Area | Primary Mechanism of Action |

| Pazopanib (Votrient®) | 1H-Indazole | Oncology | Multi-targeted tyrosine kinase inhibitor (VEGFR, PDGFR, c-Kit).[7][8] |

| Axitinib (Inlyta®) | 1H-Indazole | Oncology | Selective inhibitor of VEGFRs 1, 2, and 3.[2][9] |

| Niraparib (Zejula®) | 2H-Indazole | Oncology | Poly(ADP-ribose) polymerase (PARP) inhibitor.[2][3] |

| Granisetron (Kytril®) | 1H-Indazole | Supportive Care | Selective 5-HT3 receptor antagonist (antiemetic).[2][4] |

| Benzydamine | 1H-Indazole | Anti-inflammatory | Non-steroidal anti-inflammatory drug (NSAID).[2][4] |

| Bendazac | 1H-Indazole | Anti-inflammatory | Non-steroidal anti-inflammatory drug (NSAID).[2][4] |

Key Therapeutic Applications & Mechanisms of Action

The versatility of the indazole scaffold allows it to target a wide array of biological pathways, leading to applications in numerous disease states.

Oncology: A Pillar of Indazole-Based Drug Discovery

Indazole derivatives have made their most significant impact in oncology, primarily through the inhibition of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[1][9]

The indazole nucleus is an effective surrogate for the adenine moiety of ATP, allowing it to bind to the ATP-binding site of kinases.[1] The N1 and N2 atoms can form hydrogen bonds with the "hinge region" of the kinase, a critical interaction for potent inhibition. Substituents on the indazole ring can then be tailored to occupy adjacent hydrophobic pockets, enhancing both potency and selectivity.[1][9]

Case Study: Pazopanib (Votrient®)

Pazopanib is a multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[8] Its mechanism of action centers on blocking tumor angiogenesis (the formation of new blood vessels) and cell growth.[10] It achieves this by potently inhibiting several receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-Kit.[7][11][12] By blocking the signaling of these receptors, Pazopanib effectively cuts off the blood supply that tumors need to grow and metastasize.[10]

Niraparib is an inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2, which play a key role in DNA repair.[3] It is particularly effective in cancers with mutations in the BRCA1 or BRCA2 genes, which are also involved in a specific DNA repair pathway (homologous recombination). The simultaneous inhibition of two distinct DNA repair pathways leads to a state known as "synthetic lethality," where the cancer cell cannot survive the accumulated DNA damage, leading to cell death.

Anti-Inflammatory Activity

Indazole derivatives have long been recognized for their anti-inflammatory properties.[13] This activity is often mediated through the inhibition of key enzymes and signaling molecules in the inflammatory cascade. Studies have shown that certain indazole compounds can significantly inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for producing pro-inflammatory prostaglandins.[14][15] Furthermore, they can suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[14][16]

In Vitro COX-2 Inhibitory Activity of Indazole Derivatives

| Compound | Concentration (µM) | % COX-2 Inhibition | IC50 (µM) |

| Indazole | 50 | ~70% | 23.42 |

| 5-Aminoindazole | 50 | ~78% | 12.32 |

| 6-Nitroindazole | 50 | ~68% | 19.87 |

| Data adapted from in vitro studies.[14] |

The data clearly indicates that substitutions on the indazole ring can modulate the anti-inflammatory potency, with the 5-aminoindazole derivative showing the highest activity in this series.[14]

This protocol describes a representative colorimetric assay to determine the COX-2 inhibitory activity of test compounds.

1. Principle: The assay measures the peroxidase component of the COX-2 enzyme. Peroxidase activity is determined by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

2. Materials:

-

Human recombinant COX-2 enzyme

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic Acid (substrate)

-

TMPD (colorimetric substrate)

-

Test compounds (dissolved in DMSO)

-

96-well microplate

-

Microplate reader

3. Step-by-Step Methodology:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the COX-2 enzyme and heme in the assay buffer to the desired working concentration.

-

Compound Addition: To each well of a 96-well plate, add 10 µL of the test compound at various concentrations (typically in a serial dilution). Include wells for a positive control (e.g., Celecoxib) and a negative control (DMSO vehicle).

-

Enzyme Addition: Add 150 µL of the assay buffer, followed by 10 µL of heme and 10 µL of the COX-2 enzyme solution to each well.

-

Incubation: Mix gently and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution, followed immediately by 10 µL of the TMPD solution to all wells.

-

Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 590 nm. Take readings every minute for 5-10 minutes to determine the reaction rate.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

-

Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Emerging and Other Therapeutic Areas

The scaffold's versatility extends beyond oncology and inflammation.

-

Male Contraception: The experimental agent Gamendazole, an indazole carboxylic acid derivative, has shown potent antispermatogenic effects in preclinical models.[17] Its novel mechanism involves targeting Sertoli cell proteins, specifically heat shock protein 90-kDa beta member 1 (HSP90AB1) and eukaryotic translation elongation factor 1 alpha 1 (EEF1A1), leading to the disruption of spermatogenesis.[18][19][20]

-

Antimicrobial and Antiparasitic Activity: Various indazole derivatives have demonstrated activity against bacteria, fungi, and protozoa, making the scaffold a promising starting point for the development of new anti-infective agents.[4][21][22]

-

Cardiovascular and Neurodegenerative Diseases: Research has also explored indazole derivatives for cardiovascular conditions and neurodegenerative diseases, highlighting the broad therapeutic potential of this chemical class.[23][24]

Synthetic Strategies for Indazole Scaffolds

The biological utility of the indazole scaffold is underpinned by the development of robust and regioselective synthetic routes. The ability to control substitution at various positions is critical for optimizing pharmacological properties.

Overview of Synthetic Routes

A variety of methods exist for constructing the indazole ring.

-

Palladium/Copper-Catalyzed Cyclization: A versatile approach involves the intramolecular C-H amination or cyclization of starting materials like o-haloaryl N-sulfonylhydrazones, often using copper or palladium catalysts.[3] This method generally offers good yields and functional group tolerance.

-

Davis-Beirut Reaction: This is a metal-free approach for synthesizing 2H-indazoles and indazolones from readily available starting materials.[5]

-

[3+2] Dipolar Cycloaddition: This method involves the reaction of arynes with sydnones or other 1,3-dipoles and is particularly effective for producing 2H-indazoles with high regioselectivity.[5]

Representative Synthetic Protocol: Copper-Catalyzed Synthesis of 1H-Indazoles

This protocol is adapted from a general method for the cyclization of o-haloaryl N-sulfonylhydrazones.[3]

1. Objective: To synthesize a 1H-indazole derivative via copper-catalyzed intramolecular cyclization.

2. Reaction Scheme: o-(bromo/iodo)aryl N-sulfonylhydrazone --[Cu(OAc)₂·H₂O, Base, Solvent]--> 1H-Indazole

3. Materials:

-

o-haloaryl N-sulfonylhydrazone (1.0 mmol)

-

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (10 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Argon or Nitrogen gas supply

-

Schlenk tube or similar reaction vessel

4. Step-by-Step Methodology:

-

Vessel Preparation: Place the o-haloaryl N-sulfonylhydrazone (1.0 mmol), Cu(OAc)₂·H₂O (0.1 mmol), and K₂CO₃ (2.0 mmol) into an oven-dried Schlenk tube equipped with a magnetic stir bar.

-

Inert Atmosphere: Evacuate the tube and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add anhydrous DMF (5 mL) to the reaction mixture via syringe.

-

Reaction: Place the Schlenk tube in a preheated oil bath at 100-120 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 1H-indazole product.

-

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Future Directions and Conclusion

The indazole scaffold is unequivocally a privileged and highly versatile core in medicinal chemistry.[1][21] Its validated presence in multiple approved drugs for oncology and inflammation underscores its drug-like characteristics and therapeutic potential.[4][25] The future of indazole-based drug discovery appears bright, with several promising avenues for exploration. Research will likely focus on:

-

Targeting Novel Pathways: Expanding the application of indazoles to new biological targets beyond kinases and inflammatory mediators.[4][9]

-

Improving Selectivity: Designing next-generation inhibitors with improved selectivity profiles to minimize off-target effects and enhance safety.

-

Advanced Synthesis: Leveraging novel synthetic methods, such as C-H activation and flow chemistry, to access previously unattainable chemical space and streamline the discovery process.[4]

References

-

The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects. (No date). Cancer Research UK. [Link]

-

Pazopanib - Wikipedia. (No date). Wikipedia. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (2022). PubMed Central. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). National Institutes of Health. [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. (2021). National Institutes of Health. [Link]

-

In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC. (2016). National Institutes of Health. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). RSC Publishing. [Link]

-

Pharmacological properties of indazole derivatives: recent developments. (2011). PubMed. [Link]

-

Pazopanib: a promising new agent in the treatment of soft tissue sarcomas. (2012). PubMed. [Link]

-

Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (2015). PubMed. [Link]

-

Gamendazole. (2023). PubChem. [Link]

-

Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. (2013). PubMed. [Link]

-

Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. (2021). Bentham Science. [Link]

-

What is the mechanism of Pazopanib Hydrochloride?. (2024). Patsnap Synapse. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). MDPI. [Link]

-

What is the mechanism of action, adverse effects, and contraindications of Votrient (pazopanib)?. (2025). Dr.Oracle. [Link]

-

Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. (2017). PubMed. [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Publishing. [Link]

-

Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (2013). ACS Publications. [Link]

-

Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (2022). PubMed Central. [Link]

-

Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. (2024). ResearchGate. [Link]

-

Pharmacological Properties of Indazole Derivatives: Recent Developments. (2025). ResearchGate. [Link]

-

Gamendazole, an Orally Active Indazole Carboxylic Acid Male Contraceptive Agent, Targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and Stimulates Il1a Transcription in Rat Sertoli Cells. (2008). ISU ReD. [Link]

-

Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). (2021). Bentham Science Publishers. [Link]

-

(PDF) In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2025). ResearchGate. [Link]

-

C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. (No date). HAL Open Science. [Link]

-

Scheme 20. Synthesis of indazole derivatives in different methods. (No date). ResearchGate. [Link]

-

In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016). PubMed. [Link]

-

Discovery of indazoles as inhibitors of Tpl2 kinase. (2011). PubMed. [Link]

-

Indazole Derivatives: Promising Anti-tumor Agents. (2018). PubMed. [Link]

-

Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells. (2008). PubMed. [Link]

-

Indazole amide derivatives as inhibitors of extracellular signal-regulated kinase 1/2 (ERK1/2). (2015). ResearchGate. [Link]

-

The Role of Indazole Derivatives in Modern Drug Discovery. (No date). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Gamendazole, an Orally Active Indazole Carboxylic Acid Male Contraceptive Agent, Targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and Stimulates Il1a Transcription in Rat Sertoli Cells. (2008). Oxford Academic. [Link]

-

Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. (2025). ResearchGate. [Link]

-

Indazole synthesis. (No date). Organic Chemistry Portal. [Link]

-

Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. (2021). MDPI. [Link]

-

Gamendazole a novel drug candidate for male contraception. (2015). New Drug Approvals. [Link]

-

Synthesis of New Indazole Analogs of Curcumin as Antioxidant and Anti-inflammatory Candidates: An In Vitro Investigation. (2025). ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]

- 8. Pazopanib - Wikipedia [en.wikipedia.org]

- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]

- 11. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. droracle.ai [droracle.ai]

- 13. researchgate.net [researchgate.net]

- 14. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. grokipedia.com [grokipedia.com]

- 18. "Gamendazole, an Orally Active Indazole Carboxylic Acid Male Contracept" by Joseph S. Tash, Ramappa Chakrasali et al. [ir.library.illinoisstate.edu]

- 19. Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. mdpi.com [mdpi.com]

- 23. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benthamdirect.com [benthamdirect.com]

An In-depth Technical Guide to 1-(1-methylindazol-6-yl)ethanone: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(1-methylindazol-6-yl)ethanone, a heterocyclic ketone with significant potential in medicinal chemistry. This document delves into its chemical properties, plausible synthetic routes, and explores its prospective biological activities based on the well-established pharmacology of the indazole scaffold. Drawing from structure-activity relationships of analogous compounds, this guide highlights its potential as a kinase inhibitor and a modulator of hepcidin production, offering insights for future research and drug development endeavors.

Introduction: The Prominence of the Indazole Scaffold

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique physicochemical properties and hydrogen bonding capabilities make it a versatile building block in the design of novel therapeutics.[1] Several indazole-containing drugs have reached the market, including the anti-inflammatory agent benzydamine and the anti-cancer drug axitinib, underscoring the therapeutic relevance of this heterocyclic motif. The introduction of a methyl group at the N1 position and an acetyl group at the 6-position of the indazole core, as in 1-(1-methylindazol-6-yl)ethanone, presents a unique substitution pattern that warrants detailed investigation for its potential pharmacological applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. The following table summarizes the key known and predicted properties of 1-(1-methylindazol-6-yl)ethanone.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O | [2] |

| Molecular Weight | 174.2 g/mol | [2] |

| IUPAC Name | 1-(1-methyl-1H-indazol-6-yl)ethan-1-one | [2] |

| CAS Number | 1159511-25-7 | |

| Appearance | White to off-white solid | |

| Boiling Point | 313.1±15.0 °C (Predicted) | |

| Density | 1.18±0.1 g/cm³ (Predicted) | |

| Storage Temperature | 2-8°C |

Synthesis of 1-(1-methylindazol-6-yl)ethanone: A Proposed Pathway

Rationale for the Proposed Synthetic Strategy

Direct Friedel-Crafts acylation of 1-methylindazole is likely to be challenging due to the directing effects of the pyrazole ring, which may favor substitution at the 3- or 5-positions. Therefore, a more regioselective approach is necessary. Utilizing 6-bromo-1-methyl-1H-indazole as a starting material allows for the specific introduction of the acetyl group at the desired 6-position through a palladium-catalyzed cross-coupling reaction. This strategy offers high yields and functional group tolerance.

Proposed Experimental Protocol

Step 1: Palladium-Catalyzed Acylation of 6-bromo-1-methyl-1H-indazole

This step involves a Negishi-type coupling reaction between an organozinc reagent derived from the starting material and an acylating agent.

-

Materials:

-

6-bromo-1-methyl-1H-indazole[3]

-

n-Butyllithium (n-BuLi)

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Acetyl chloride

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a solution of 6-bromo-1-methyl-1H-indazole (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.1 eq) dropwise. Stir the mixture for 30 minutes at this temperature.

-

To the resulting solution, add a solution of anhydrous zinc chloride (1.2 eq) in anhydrous THF dropwise at -78 °C. Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

In a separate flask, add the palladium catalyst (0.05 eq) and acetyl chloride (1.5 eq) to anhydrous THF.

-

Transfer the freshly prepared organozinc reagent to the flask containing the catalyst and acetyl chloride via cannula.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-(1-methylindazol-6-yl)ethanone.

-

Characterization

The synthesized product should be thoroughly characterized using standard analytical techniques to confirm its identity and purity.

-

¹H NMR: Expected signals would include a singlet for the N-methyl protons, a singlet for the acetyl methyl protons, and distinct aromatic protons corresponding to the indazole ring.

-